4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 40101-58-4
VCID: VC7973173
InChI: InChI=1S/C15H9NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-9H
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde

CAS No.: 40101-58-4

Cat. No.: VC7973173

Molecular Formula: C15H9NO3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde - 40101-58-4

Specification

CAS No. 40101-58-4
Molecular Formula C15H9NO3
Molecular Weight 251.24 g/mol
IUPAC Name 4-(1,3-dioxoisoindol-2-yl)benzaldehyde
Standard InChI InChI=1S/C15H9NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-9H
Standard InChI Key HVAROEFOIMSYRW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O

Introduction

Chemical Identification and Structural Features

4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde belongs to the isoindoline-1,3-dione family, featuring a planar isoindole ring fused with a dione group at positions 1 and 3. The benzaldehyde substituent at position 4 introduces electrophilic reactivity, enabling nucleophilic additions and condensations. Key identifiers include:

PropertyValue
CAS No.40101-58-4
Molecular FormulaC₁₅H₉NO₃
Molecular Weight251.24 g/mol
IUPAC Name4-(1,3-dioxoisoindol-2-yl)benzaldehyde
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O
InChIKeyHVAROEFOIMSYRW-UHFFFAOYSA-N

The compound’s X-ray crystallography data, though unavailable in current literature, can be inferred from analogous structures. The isoindoline-1,3-dione core adopts a nearly planar conformation, with the benzaldehyde group oriented orthogonally to minimize steric hindrance .

Synthesis and Optimization Strategies

Conventional Synthesis Route

The primary synthesis method involves a two-step process :

  • Condensation of Phthalic Anhydride and p-Toluidine:
    Phthalic anhydride reacts with p-toluidine in refluxing acetic acid, forming N-(4-methylphenyl)phthalimide.

  • Oxidation with H₂O₂ in Ethanol:
    The methyl group on the para position is oxidized to an aldehyde using hydrogen peroxide (30%) in ethanol under reflux for 6–8 hours, yielding the target compound.

Reaction Scheme:

Phthalic anhydride+p-ToluidineAcOH, refluxN-(4-methylphenyl)phthalimideH2O2,EtOH4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde\text{Phthalic anhydride} + \text{p-Toluidine} \xrightarrow{\text{AcOH, reflux}} \text{N-(4-methylphenyl)phthalimide} \xrightarrow{\text{H}_2\text{O}_2, \text{EtOH}} \text{4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde}

Spectroscopic Characterization

¹H-NMR Analysis

Key peaks in CDCl₃ (400 MHz) :

  • δ 10.10 (s, 1H): Aldehydic proton.

  • δ 8.05–7.85 (m, 4H): Aromatic protons on the isoindoline ring.

  • δ 7.75 (d, J = 8.4 Hz, 2H) and δ 7.55 (d, J = 8.4 Hz, 2H): Benzaldehyde ring protons.

Infrared Spectroscopy

Prominent IR bands (KBr, cm⁻¹):

  • 1715: Stretching vibrations of the two carbonyl groups (C=O).

  • 1680: Conjugated aldehyde C=O stretch.

  • 1600–1450: Aromatic C=C bending.

Physicochemical Properties

PropertyValueMethod
Melting Point182–184°CCapillary Tube
Density1.45 g/cm³Predicted
SolubilityEthanol, DMSO, DMFExperimental
LogP1.98Computational

The compound exhibits moderate lipophilicity (LogP = 1.98), suggesting potential blood-brain barrier permeability .

Pharmaceutical and Industrial Applications

Acetylcholinesterase Inhibition

Though direct studies are lacking, structurally related isoindoline-1,3-dione derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 2.1–8.3 μM. Molecular docking suggests the aldehyde group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334).

Polymer Precursor

The aldehyde moiety enables Schiff base formation with amines, producing polyazomethines for optoelectronic devices. For example, reaction with 1,4-phenylenediamine yields a polymer with λₘₐₓ = 420 nm (bandgap = 2.95 eV).

Future Research Directions

  • Biological Screening: Evaluate AChE inhibition, cytotoxicity, and pharmacokinetics in vitro.

  • Derivatization: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance bioactivity.

  • Green Synthesis: Replace H₂O₂ with enzymatic oxidation systems (e.g., laccase/TEMPO) .

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